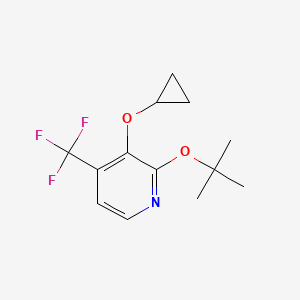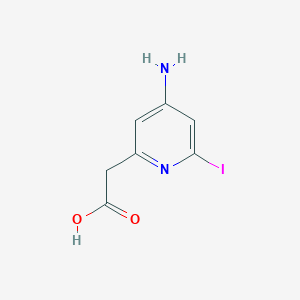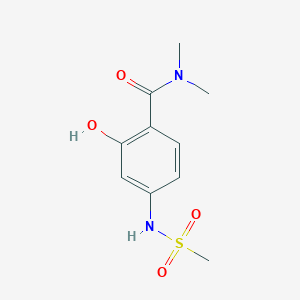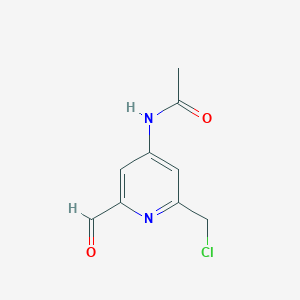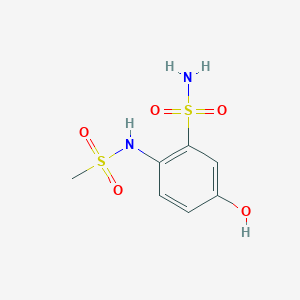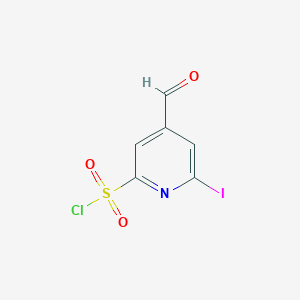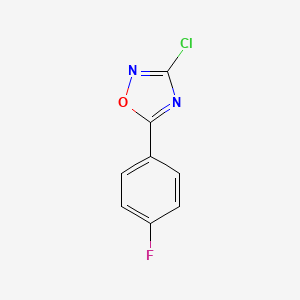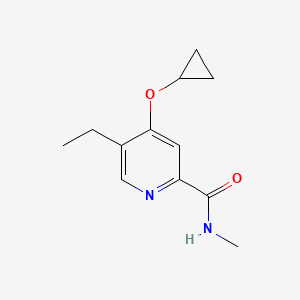
1-(4-Methoxy-6-nitropyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-6-nitropyridin-2-YL)ethanone is a chemical compound belonging to the pyridine family It features a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 6-position, with an ethanone group attached to the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone typically involves the following steps:
Nitration: The starting material, 4-methoxypyridine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Acylation: The nitrated product is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group at the 2-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Nitration: Using large reactors to handle the nitration step efficiently.
Purification: Employing techniques such as recrystallization or column chromatography to purify the intermediate and final products.
Acylation: Conducting the Friedel-Crafts acylation in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(4-Methoxy-6-aminopyridin-2-YL)ethanone.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: 1-(4-Methoxy-6-nitropyridin-2-YL)acetic acid.
科学的研究の応用
1-(4-Methoxy-6-nitropyridin-2-YL)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity.
類似化合物との比較
1-(4-Methoxy-2-nitropyridin-3-YL)ethanone: Similar structure but with different substitution pattern.
1-(4-Methoxy-6-nitropyridin-3-YL)ethanone: Similar structure but with different substitution pattern.
1-(4-Methoxy-6-nitropyridin-2-YL)propanone: Similar structure but with a propanone group instead of an ethanone group.
Uniqueness: 1-(4-Methoxy-6-nitropyridin-2-YL)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and nitro groups on the pyridine ring allows for diverse chemical reactivity and potential biological activities.
特性
分子式 |
C8H8N2O4 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
1-(4-methoxy-6-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)7-3-6(14-2)4-8(9-7)10(12)13/h3-4H,1-2H3 |
InChIキー |
CCTDMQDZTXXSNT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


